molecular formula C20H19NO2 B11110702 1H-Indene-1,3(2H)-dione, 2-[[4-(diethylamino)phenyl]methylene]- CAS No. 34200-53-8

1H-Indene-1,3(2H)-dione, 2-[[4-(diethylamino)phenyl]methylene]-

Cat. No.: B11110702
CAS No.: 34200-53-8
M. Wt: 305.4 g/mol
InChI Key: QSKPRAZBWICXDM-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34200-53-8

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

2-[[4-(diethylamino)phenyl]methylidene]indene-1,3-dione

InChI

InChI=1S/C20H19NO2/c1-3-21(4-2)15-11-9-14(10-12-15)13-18-19(22)16-7-5-6-8-17(16)20(18)23/h5-13H,3-4H2,1-2H3

InChI Key

QSKPRAZBWICXDM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Catalysts : Trifluoroacetic acid (TFA) and glacial acetic acid (1:9 ratio).

  • Temperature : 90°C for 6 hours.

  • Workup : Neutralization with saturated Na₂CO₃, ethyl acetate extraction, and activated carbon decolorization.

  • Yield : ~70% after purification.

Table 1: Key Parameters for Aldehyde Synthesis

ParameterValue/DetailSource
ReagentsUrotropine, N,N-diethylaniline
Acid SystemTFA/glacial acetic acid (15 mL/135 mL)
Reaction Time6 hours
Yield70.4%

Knoevenagel Condensation to Form the Target Compound

The target compound is synthesized by condensing 1,3-indanedione with 4-(diethylamino)benzaldehyde under basic or Lewis acid-catalyzed conditions.

Base-Catalyzed Method

  • Catalyst : Piperidine (0.2 equiv) in benzene at 80°C.

  • Reaction Time : 1.5–17 hours.

  • Outcome :

    • Shorter times (1.5 h) favor the Knoevenagel adduct (75% yield).

    • Longer times (17 h) lead to cyclized indene derivatives.

Lewis Acid-Catalyzed Method

  • Catalyst : TiCl₄-pyridine or TiCl₄-Et₃N at room temperature.

  • Outcome :

    • TiCl₄-pyridine yields cyclized indene (79%).

    • TiCl₄-Et₃N selectively forms the benzofulvene derivative (40%).

Table 2: Comparison of Catalytic Systems

CatalystTemperatureTimeMajor ProductYieldSource
Piperidine/AcOH80°C1.5 hKnoevenagel adduct75%
TiCl₄-pyridineRT17 hCyclized indene79%
TiCl₄-Et₃NRT1 hBenzofulvene derivative40%

Mechanistic Insights

Density functional theory (DFT) calculations reveal that TiCl₄ coordinates with the Knoevenagel adduct, lowering the activation energy for cyclization. The transition state for cyclization (ΔG‡ = +7.35 kcal/mol) is favored over deprotonation (ΔG‡ = +11.27 kcal/mol).

Challenges and Optimization Strategies

  • Product Selectivity : Shorter reaction times and milder bases (e.g., piperidine) favor the Knoevenagel adduct, while Lewis acids promote cyclization.

  • Purification : Ethyl acetate extraction and activated carbon treatment are critical for removing byproducts.

  • Side Reactions : Prolonged heating or excess catalyst leads to indene/benzofulvene derivatives .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indane-1,3-dione derivatives, which can have different electronic and steric properties .

Scientific Research Applications

Applications in Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)
1H-Indene-1,3(2H)-dione, 2-[[4-(diethylamino)phenyl]methylene] can be effectively separated using HPLC methods. A study demonstrated the use of a Newcrom R1 HPLC column under reverse phase conditions, utilizing a mobile phase composed of acetonitrile and water with phosphoric acid. For mass spectrometry applications, phosphoric acid can be substituted with formic acid. This method allows for scalable applications in isolating impurities and is suitable for pharmacokinetic studies .

Pharmaceutical Applications

Therapeutic Potential
Research indicates that derivatives of 1H-Indene-1,3(2H)-dione have potential therapeutic applications due to their biological activities. Specifically, compounds within this class have been explored for their effects on anoxemic and hypoxic conditions, showing promise as agents for treating conditions such as cerebral activation and hypoxia-related syndromes .

Case Study: Neuroprotective Effects

A patent outlines the use of 2,3-dihydro-1H-indene derivatives as neuroprotective agents. These compounds exhibit anti-inflammatory properties and are suggested for treating various neurological disorders caused by oxygen deficiency. The mechanisms involve scavenging active oxygen radicals and preventing lipid peroxidation, which are critical in managing oxidative stress in neurological conditions .

Comparative Data Table

Application AreaMethodologyKey Findings
Analytical ChemistryHPLCEffective separation using acetonitrile-water-phosphoric acid mobile phase; suitable for pharmacokinetic studies.
PharmaceuticalNeuroprotectionExhibits anti-inflammatory effects; potential treatment for hypoxia-related neurological disorders.

Mechanism of Action

The mechanism of action of 2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with various molecular targets and pathways. The compound’s electron-accepting properties make it effective in photopolymerization processes, where it initiates polymerization upon exposure to light. In biological systems, its fluorescent properties enable it to bind to specific biomolecules, facilitating imaging and sensing applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound is structurally related to several analogs with modifications in the aromatic substituent or the indene-dione core. Key analogs include:

Compound Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound 4-(Diethylamino)phenyl C₂₀H₁₉NO₂ 305.37 34200-53-8 Electron-rich diethylamino group; potential for enhanced solubility in organic solvents.
2-[[(2-Chloro-5-nitrophenyl)amino]methylene]-1H-indene-1,3(2H)-dione 2-Chloro-5-nitroaniline C₁₆H₉ClN₂O₄ 328.71 1023532-89-9 Electron-withdrawing nitro and chloro groups; likely lower solubility.
2-[(4-Fluorophenyl)methylene]-1H-indene-1,3(2H)-dione 4-Fluorophenyl C₁₆H₁₁FO₂ 270.26 16210-64-3 Fluorine substituent increases electronegativity; potential bioactivity.
2-[(4-Bromophenyl)phenylmethyl]-1H-indene-1,3(2H)-dione 4-Bromophenyl-phenylmethyl C₂₂H₁₅BrO₂ 391.26 60423-32-7 Bulky bromophenyl group; steric hindrance may reduce reactivity.
2-[[4-(Dimethylamino)phenyl]methylene]-1H-indene-1,3(2H)-dione 4-(Dimethylamino)phenyl C₁₈H₁₅NO₂ 277.11 21889-13-4 Smaller dimethylamino group; higher electron density vs. diethylamino analog.

Key Observations :

  • Electron-Donating Groups: The diethylamino and dimethylamino substituents enhance electron density on the aromatic ring, influencing UV-Vis absorption and reactivity in nucleophilic reactions .
  • Steric Effects : Bulky groups (e.g., bromophenyl-phenylmethyl) reduce reaction yields due to steric hindrance .
  • Solubility: Halogenated derivatives (e.g., chloro-nitro analog) exhibit lower solubility in polar solvents compared to amino-substituted compounds .
Target Compound:

For example:

  • TP-A Reaction : Chromene-aldehydes react with indene-dione derivatives in the presence of catalysts (e.g., camphorsulfonic acid, CSA) .
  • Yield Optimization: Diethylamino analogs may require longer reaction times or elevated temperatures due to steric bulk .
Analogs:
  • Nitro-Chromenyl Derivative : Synthesized via TP-A reaction (76% yield) using 8-nitro-4-oxo-4H-chromene-3-carbaldehyde and indene-dione .
  • Isoindole-dione Derivatives : Prepared via refluxing with ethylenediamine (95% yield) or phenyl hydrazine (49–52% yield) .

Physical and Spectral Properties

Melting Points :

  • Nitro-chromenyl Analog : 249.3–250.8°C .
  • Chloro-nitro Analog : Likely >250°C due to strong intermolecular forces .

Spectral Data :

  • IR Spectroscopy : All analogs show strong C=O stretches at ~1700–1780 cm⁻¹ .
  • ¹H-NMR: Diethylamino group protons resonate at δ 1.1–1.3 (triplet, CH₂CH₃) and δ 3.3–3.5 (quartet, NCH₂) .

Analytical Methods

  • HPLC Analysis : The target compound is separable on a Newcrom R1 column using MeCN/water/H₃PO₄ mobile phase .
  • MS Compatibility : Replacement of H₃PO₄ with formic acid enables MS detection .

Comparison :

  • Halogenated analogs may require alternative columns (e.g., C18) due to increased hydrophobicity.

Biological Activity

1H-Indene-1,3(2H)-dione, specifically the derivative 2-[[4-(diethylamino)phenyl]methylene]-, is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings, highlighting its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C20H19NO2C_{20}H_{19}NO_2, and it has a molecular weight of approximately 305.377 g/mol. Its structure features a central indene-1,3-dione moiety substituted with a diethylamino phenyl group, which is crucial for its biological activity .

Biological Activities

1H-Indene-1,3(2H)-dione derivatives have been documented to exhibit a variety of biological activities:

  • Anticancer Activity : Several studies have indicated that indene-1,3-dione derivatives possess anticancer properties. They have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Antibacterial Properties : Research has demonstrated that these compounds can exhibit antibacterial effects against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic pathways .
  • Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory potential, which may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
  • Tyrosinase Inhibition : A significant area of study involves the inhibition of tyrosinase, an enzyme critical in melanin production. Indene derivatives have been synthesized and screened for their inhibitory activity against this enzyme, with some showing promising IC50 values .

Case Study 1: Tyrosinase Inhibition

A study focused on synthesizing various 2-arylidine-1H-indene-1,3(2H)-dione analogs for their tyrosinase inhibitory activity revealed that certain derivatives exhibited strong inhibition. For example:

Compound% Inhibition at 50 µM% Inhibition at 100 µMIC50 (µM)
3a8.01 ± 2.1530.82 ± 3.26>100
3b52.84 ± 3.11-96.71 ± 5.29
3d74.33 ± 1.2596.54 ± 4.253.55 ± 1.31
3k--19.32

This table illustrates the varying degrees of inhibition among different derivatives, highlighting compound 3d as particularly potent .

Case Study 2: Anticancer Activity

In another investigation, the anticancer effects of indene derivatives were evaluated against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that these compounds could induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases .

The biological activities of indene derivatives are often linked to their ability to interact with specific molecular targets:

  • Enzyme Inhibition : For tyrosinase inhibition, the compounds likely interact with the active site of the enzyme, preventing substrate access and subsequent melanin synthesis.
  • Cell Signaling Pathways : The anticancer effects may be mediated through modulation of signaling pathways such as PI3K/Akt and MAPK that are crucial for cell survival and proliferation .

Q & A

Q. What are the standard synthetic routes for preparing 1H-Indene-1,3(2H)-dione derivatives, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves condensation reactions between phthalide derivatives and substituted benzaldehydes. For example, equimolar phthalide and 4-(diethylamino)benzaldehyde can be reacted under basic conditions (e.g., sodium methoxide in ethyl acetate) to form the target compound. Key parameters include:
  • Catalyst : Sodium methoxide or similar bases to deprotonate intermediates and drive the reaction .
  • Temperature : Reflux conditions (70–80°C) to ensure complete conversion .
  • Purification : Recrystallization using ethanol or acetone to isolate high-purity crystals .
    Optimization can be achieved via Design of Experiments (DoE) to evaluate factors like solvent polarity, base strength, and reaction time .

Q. How do researchers characterize the structural and electronic properties of 1H-Indene-1,3(2H)-dione derivatives?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is employed:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and electronic environments.
  • IR Spectroscopy : Identification of carbonyl (C=O) stretching frequencies (~1700 cm1^{-1}) and aromatic C-H bonds .
  • Elemental Analysis : Verification of molecular formula (e.g., C20_{20}H19_{19}NO2_2) with ±0.4% error tolerance .
  • X-ray Crystallography : For unambiguous structural determination (if single crystals are obtained) .

Table 1 : Key Physical Properties of a Representative Derivative

PropertyValueSource
Molecular FormulaC24_{24}H15_{15}NO3_3
Molecular Weight365.38 g/mol
InChI KeySEMBXXDVPHSLRG-UHFFFAOYSA-N

Q. What are the primary reactivity patterns of 1H-Indene-1,3(2H)-dione derivatives in substitution and addition reactions?

  • Methodological Answer : The α,β-unsaturated ketone system enables diverse reactivity:
  • Michael Addition : Nucleophiles (e.g., amines, thiols) attack the β-carbon, forming adducts.
  • Electrophilic Substitution : The aromatic diethylamino group directs electrophiles to para/ortho positions .
  • Redox Reactions : Ketone groups can be reduced to alcohols (NaBH4_4) or oxidized to carboxylic acids (KMnO4_4) under controlled conditions .
    Reaction monitoring via TLC or HPLC is critical to track intermediate formation .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and electronic properties of 1H-Indene-1,3(2H)-dione derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
  • Frontier Molecular Orbitals : HOMO-LUMO gaps to predict charge-transfer behavior .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the aromatic system.
  • Transition State Analysis : Simulate reaction pathways (e.g., cycloadditions) to evaluate kinetic barriers .
    Tools like COMSOL Multiphysics integrate AI for real-time optimization of synthetic parameters .

Q. What strategies resolve contradictions between experimental data and theoretical predictions for reaction mechanisms?

  • Methodological Answer : Discrepancies often arise from solvent effects, steric hindrance, or unaccounted intermediates. Strategies include:
  • Kinetic Isotope Effects (KIE) : Differentiate between concerted and stepwise mechanisms.
  • In Situ Spectroscopy : Raman or IR monitoring to detect transient species .
  • Statistical Analysis : Multivariate regression (via DoE) to isolate dominant variables in conflicting datasets .
    Example: If DFT predicts a barrierless pathway but experiments show slow kinetics, steric effects from the diethylamino group may require recalibration of computational models .

Q. How can substituent effects (e.g., diethylamino groups) be systematically studied to enhance bioactivity?

  • Methodological Answer : A structure-activity relationship (SAR) approach involves:
  • Derivative Synthesis : Replace diethylamino with electron-withdrawing/donating groups (e.g., nitro, methoxy).
  • Biological Assays : Test antimicrobial activity (e.g., MIC against E. coli) or enzyme inhibition (e.g., kinase assays) .
  • QSAR Modeling : Correlate substituent parameters (Hammett σ, LogP) with bioactivity using partial least squares regression .
    Table 2 : Example SAR Data for Analogues
SubstituentLogPMIC (μg/mL)Source
-N(C2_2H5_5)2_23.212.5
-NO2_22.825.0
-OCH3_32.56.25

Q. What safety protocols are critical when handling hazardous intermediates during synthesis?

  • Methodological Answer :
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Waste Disposal : Neutralize acidic/basic residues before disposal and segregate halogenated waste .
    Advanced labs employ AI-driven hazard prediction tools to flag risky intermediates .

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